molecular formula C17H14N4O2S B2791797 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide CAS No. 671199-19-2

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2791797
CAS No.: 671199-19-2
M. Wt: 338.39
InChI Key: LEJAJEUCKCCBFG-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazoloquinoline derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline ring system.

    Introduction of Thioether Group: The thiolation reaction is carried out using thiolating agents such as thiourea or thiols in the presence of a suitable catalyst.

    Acetamide Formation: The final step involves the acylation of the intermediate with furan-2-ylmethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinoline ring or the acetamide group, potentially leading to the formation of amines or reduced heterocycles.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazoloquinoline ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or reduced heterocycles.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide has shown promise in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide is unique due to its specific structural features, which combine the triazoloquinoline core with a thioether and acetamide functionalities

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-9H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJAJEUCKCCBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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